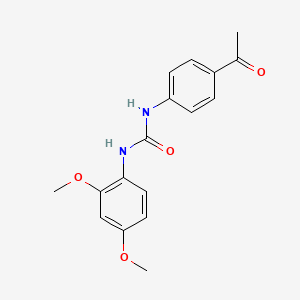
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as ADU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ADU belongs to the class of urea-based compounds, and its chemical structure consists of an acetylphenyl and a dimethoxyphenyl group attached to a urea molecule.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is thought to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and prevents cell division. Inflammation is thought to be mediated through the inhibition of COX-2 activity, which reduces the production of inflammatory prostaglandins. In neurodegenerative diseases, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is thought to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to inhibit cell growth, induce apoptosis, and disrupt the formation of the mitotic spindle. In inflammation, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to reduce the production of inflammatory prostaglandins and cytokines. In neurodegenerative diseases, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea can be synthesized in large quantities with high purity, which is necessary for in vitro and in vivo studies. N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have low toxicity in animal models, which is important for the development of potential therapeutic applications. However, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has some limitations for lab experiments, including its low solubility in water and the need for optimization of reaction conditions for improved yield.
Orientations Futures
For the study of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea include the development of more efficient synthesis methods, the optimization of reaction conditions for improved yield, and the evaluation of its potential therapeutic applications in various fields of research.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 4-acetylphenyl isocyanate and 2,4-dimethoxyaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea by the addition of water. The yield of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has shown promising results as a potent inhibitor of tubulin polymerization, which is necessary for cancer cell division. N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its anti-inflammatory properties, which are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2) activity. In neurodegenerative disease research, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDDKQMEILLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
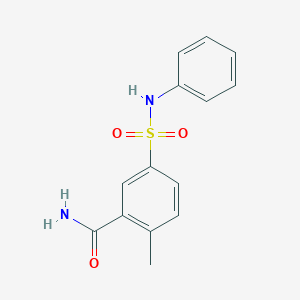
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
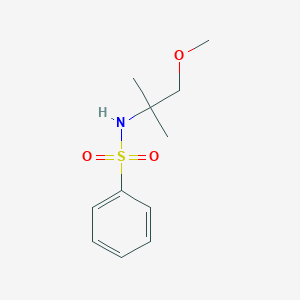
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

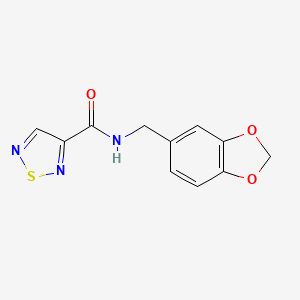
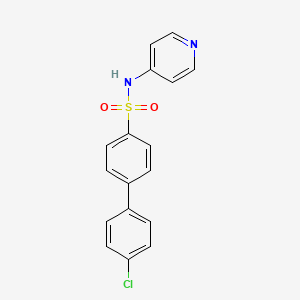
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)
![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)